Zinc Dodecyl Maleate
Description
Zinc Dodecyl Maleate (CAS 16898-75-2) is a metal-organic compound composed of a zinc ion (Zn²⁺) coordinated with two dodecyl maleate anions. Its molecular formula is C₃₂H₅₄O₈Zn, with a molecular weight of 668.14 g/mol. The structure features a dodecyl (12-carbon) alkyl chain esterified to a maleate group (C=C backbone with two carboxylate groups), forming a bidentate ligand that binds to zinc . This coordination enhances thermal stability and solubility in non-polar media, making it suitable for applications in lubricants, surfactants, and polymer additives.
Properties
CAS No. |
16898-75-2 |
|---|---|
Molecular Formula |
C32H54O8Zn |
Molecular Weight |
632.156 |
IUPAC Name |
zinc;(Z)-4-dodecoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/2C16H28O4.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;/h2*12-13H,2-11,14H2,1H3,(H,17,18);/q;;+2/p-2/b2*13-12-; |
InChI Key |
LECHBKQBTNSHEJ-YIRPGODZSA-L |
SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 16898-75-2 | C₃₂H₅₄O₈Zn | 668.14 |
| Dodecyl Hydrogen Maleate | 2424-61-5 | C₁₆H₂₈O₄ | 284.39 |
| Zinc Diethyldithiocarbamate | 14324-55-1 | C₁₀H₂₀N₂S₄Zn | 361.94 |
Table 2: Functional Comparison
| Compound | Primary Applications | Key Functional Groups | Thermal Stability |
|---|---|---|---|
| This compound | Lubricants, surfactants | Carboxylate, alkyl chain | High |
| Dodecyl Hydrogen Maleate | Acidic modifiers, intermediates | Carboxylic acid, alkyl chain | Moderate |
| ZDEC | Rubber processing | Dithiocarbamate, sulfur | Low |
Q & A
Q. What are the critical parameters for synthesizing Zinc Dodecyl Maleate with high purity?
Key parameters include precise stoichiometric ratios of reactants (e.g., zinc salts and dodecyl maleic acid), reaction temperature control (e.g., maintaining 94–97°C for crystallization ), and purification methods like recrystallization. Purity validation via HPLC (>99.0% threshold) is essential, as noted in reagent-grade specifications .
Q. Which analytical techniques are recommended for characterizing this compound?
- Structural analysis : NMR and FTIR to confirm coordination between zinc and the maleate ligand.
- Purity assessment : HPLC for quantitative analysis and differential scanning calorimetry (DSC) to verify melting point consistency (94–97°C) .
- Morphology : Powder X-ray diffraction (PXRD) for crystallinity evaluation .
Q. What safety protocols are critical when handling this compound in the lab?
Use EN 374-compliant gloves, safety goggles, and local exhaust ventilation to avoid skin/eye contact. Implement spill containment measures and avoid aqueous drainage . Safety showers and eyewash stations must be accessible .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Store at 0–6°C to prevent degradation . Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) with periodic HPLC monitoring to track impurity profiles and thermal stability via DSC .
Advanced Research Questions
Q. How can experimental design methodologies optimize this compound synthesis?
Employ response surface methodology (RSM) or factorial design to screen variables (e.g., pH, temperature, solvent ratio). For example, micellar media (e.g., sodium dodecyl sulfate) can enhance reaction sensitivity, as demonstrated in spectrophotometric assays . Validate models using ANOVA to identify significant factors .
Q. How to resolve contradictory purity data from HPLC and NMR analyses?
Cross-validate methods by spiking samples with known impurities and using statistical tools (e.g., Student’s t-test) to assess systematic errors. Ensure NMR integration accounts for proton environments influenced by zinc coordination .
Q. What strategies improve the sensitivity of UV-Vis assays for this compound quantification?
Incorporate surfactants (e.g., SDS) to stabilize the analyte in solution, increasing molar absorptivity . Optimize wavelength selection (e.g., 510 nm for maleate derivatives) and validate linearity across a concentration range .
Q. How to validate this compound purity according to pharmacopeial standards like the European Pharmacopoeia?
Follow EP9 guidelines for identity, assay, and related substances testing . Perform forced degradation studies (e.g., heat, light, hydrolysis) to confirm method specificity and robustness . Cross-laboratory validation ensures reproducibility .
Q. What advanced chromatographic techniques address co-eluting impurities in this compound samples?
Use ultra-performance liquid chromatography (UPLC) with sub-2µm particles for higher resolution. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) and employ diode-array detection to differentiate UV spectra of impurities .
Q. How to investigate this compound’s interaction with biological membranes in vitro?
Apply Langmuir monolayer techniques to study interfacial behavior or use fluorescence spectroscopy with membrane-embedded probes (e.g., laurdan). Analyze partition coefficients and thermodynamic parameters to quantify membrane affinity .
Methodological Guidance for Academic Reporting
Q. How should researchers document experimental reproducibility in studies involving this compound?
Q. What statistical methods are essential for analyzing replicate experiments?
Apply ANOVA to compare group means and Tukey’s post-hoc test for pairwise comparisons. Calculate confidence intervals (95%) to assess significance of trends .
Q. How to structure a research paper on this compound for journal submission?
Follow ACS-style formatting:
- Methods : Detail synthesis protocols, instrument parameters (e.g., HPLC column type), and validation steps .
- Results : Use graphs (e.g., DSC thermograms) and tables to highlight key findings .
- Discussion : Contrast results with prior studies (e.g., dodecyl gallate analogs) and address limitations like solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
